molecular formula C12H22N4O2S B11024486 N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

Cat. No.: B11024486
M. Wt: 286.40 g/mol
InChI Key: XPADMDRHTMKYHD-UHFFFAOYSA-N
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Description

N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, a tetrahydrotriazine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to form stable complexes with biological macromolecules might lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyclohexenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. The methanesulfonamide group can enhance solubility and bioavailability, allowing the compound to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}acetamide
  • N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Uniqueness

Compared to similar compounds, N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C12H22N4O2S

Molecular Weight

286.40 g/mol

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C12H22N4O2S/c1-19(17,18)15-12-13-9-16(10-14-12)8-7-11-5-3-2-4-6-11/h5H,2-4,6-10H2,1H3,(H2,13,14,15)

InChI Key

XPADMDRHTMKYHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)CCC2=CCCCC2

Origin of Product

United States

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